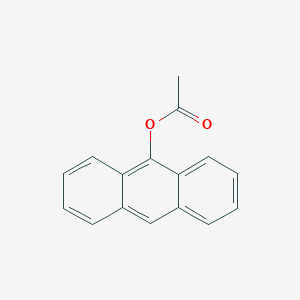

9-Anthryl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de baryum est un composé inorganique de formule chimique BaSO₄. Il s'agit d'un solide cristallin blanc, inodore et insoluble dans l'eau. Le sulfate de baryum se trouve naturellement sous forme de minéral barytine, qui est la principale source commerciale de baryum et des matériaux préparés à partir de celui-ci . Sa forte densité et son aspect blanc opaque le rendent utile dans diverses applications, notamment l'imagerie médicale et les procédés industriels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfate de baryum peut être synthétisé par réaction du chlorure de baryum avec l'acide sulfurique. La réaction produit un précipité blanc de sulfate de baryum : [ \text{BaCl}2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{HCl} ]

Méthodes de production industrielle : En milieu industriel, le sulfate de baryum est souvent produit par la réduction de la barytine (minerais de sulfate de baryum) avec du coke dans un four à haute température pour former du sulfure de baryum, qui est ensuite traité avec de l'acide sulfurique pour précipiter le sulfate de baryum {_svg_3}. Une autre méthode implique la précipitation directe du sulfate de baryum à partir d'une solution de chlorure de baryum et de sulfate de sodium .

Types de réactions :

Réduction : Le sulfate de baryum peut être réduit en sulfure de baryum par chauffage avec du carbone : [ \text{BaSO}4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]

Précipitation : Le sulfate de baryum précipite lorsqu'une solution contenant des ions baryum est mélangée à une source de sulfate, comme l'acide sulfurique : [ \text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4 ]

Réactifs et conditions courantes :

Acide sulfurique : Utilisé pour précipiter le sulfate de baryum à partir de solutions de chlorure de baryum.

Carbone : Utilisé dans le processus de réduction pour former du sulfure de baryum.

Principaux produits :

Sulfure de baryum : Formé par la réduction du sulfate de baryum.

Sulfate de baryum : Formé par la réaction de précipitation.

4. Applications de la recherche scientifique

Le sulfate de baryum a une large gamme d'applications dans la recherche scientifique et l'industrie :

Imagerie médicale : Utilisé comme agent de contraste radiographique pour l'imagerie radiographique du tractus gastro-intestinal.

Industrie pétrolière et gazière : Utilisé dans les boues de forage pour augmenter la densité et prévenir les éruptions.

Produits pharmaceutiques : Les nanoparticules de sulfate de baryum sont utilisées dans les systèmes d'administration de médicaments et comme agents de contraste dans les tomodensitogrammes (TDM).

Sciences de l'environnement : Utilisé dans l'élimination des contaminants des eaux usées.

5. Mécanisme d'action

Le sulfate de baryum agit comme un agent de contraste radiographique en raison de son numéro atomique et de sa densité élevés, ce qui lui permet d'absorber efficacement les rayons X. Lorsqu'il est ingéré ou administré par voie rectale, il améliore la visualisation du tractus gastro-intestinal pendant l'imagerie diagnostique {_svg_5}. La faible solubilité du composé garantit qu'il reste dans le tractus gastro-intestinal sans être absorbé dans la circulation sanguine .

Composés similaires :

Sulfate de calcium (CaSO₄) : Comme le sulfate de baryum, le sulfate de calcium est également utilisé comme charge dans diverses applications industrielles.

Sulfate de strontium (SrSO₄) : Un autre composé sulfaté présentant des propriétés similaires, utilisé dans la pyrotechnie et comme précurseur d'autres composés du strontium.

Unicité du sulfate de baryum : La forte densité et la faible solubilité du sulfate de baryum le rendent particulièrement utile comme agent de contraste radiographique et dans les boues de forage à haute densité. Sa combinaison unique de propriétés n'est pas égalée par le sulfate de calcium ou le sulfate de strontium, ce qui le rend indispensable dans des applications spécifiques .

Applications De Recherche Scientifique

Barium sulphate has a wide range of applications in scientific research and industry:

Medical Imaging: Used as a radiocontrast agent for X-ray imaging of the gastrointestinal tract.

Oil and Gas Industry: Used in drilling fluids to increase the density and prevent blowouts.

Pharmaceuticals: Barium sulphate nanoparticles are used in drug delivery systems and as contrast agents in computed tomography (CT) scans.

Environmental Science: Used in the removal of contaminants from wastewater.

Mécanisme D'action

Barium sulphate acts as a radiographic contrast agent due to its high atomic number and density, which allows it to absorb X-rays effectively. When ingested or administered rectally, it enhances the visualization of the gastrointestinal tract during diagnostic imaging . The compound’s low solubility ensures that it remains in the gastrointestinal tract without being absorbed into the bloodstream .

Comparaison Avec Des Composés Similaires

Calcium Sulphate (CaSO₄): Like barium sulphate, calcium sulphate is also used as a filler in various industrial applications.

Strontium Sulphate (SrSO₄): Another sulfate compound with similar properties, used in pyrotechnics and as a precursor to other strontium compounds.

Uniqueness of Barium Sulphate: Barium sulphate’s high density and low solubility make it particularly useful as a radiocontrast agent and in high-density drilling fluids. Its unique combination of properties is not matched by calcium sulphate or strontium sulphate, making it indispensable in specific applications .

Propriétés

Numéro CAS |

1499-12-3 |

|---|---|

Formule moléculaire |

C16H12O2 |

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

anthracen-9-yl acetate |

InChI |

InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |

Clé InChI |

JNPODXPXHNFGDL-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

SMILES canonique |

CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Key on ui other cas no. |

1499-12-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.